3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine
Description
Properties
Molecular Formula |
C14H15FN2 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C14H15FN2/c15-13-6-4-11(5-7-13)9-12(10-16)14-3-1-2-8-17-14/h1-8,12H,9-10,16H2 |
InChI Key |
OQPDGFPAIVNFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CC2=CC=C(C=C2)F)CN |
Origin of Product |
United States |
Preparation Methods
Multi-step Organic Synthesis
The synthesis generally starts with the construction of the core aromatic and heterocyclic components, followed by their coupling to form the target compound. The primary methods involve:
Nucleophilic Aromatic Substitution (SNAr):
This involves substituting a fluorine atom on the phenyl ring with a nucleophile, often an amine or related derivative, to introduce the fluorophenyl group.Pyridine Functionalization and Coupling:
The pyridin-2-yl moiety is introduced via reactions such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, which facilitate the attachment of the pyridine ring to the alkyl chain.Amine Formation:
The final step often involves reductive amination or direct nucleophilic substitution to introduce the primary amine group at the terminal position of the propyl chain.
Cross-Coupling Reactions
Based on the synthesis pathways documented in the literature, palladium-catalyzed cross-coupling reactions are frequently employed:
Reductive Amination
The terminal amine can be introduced via reductive amination of aldehyde intermediates using sodium cyanoborohydride or similar reducing agents, providing high selectivity and yield.
Specific Synthesis Pathway
Based on the detailed procedures from the literature:
Preparation of 2-Bromopyridine Derivative:
Starting from pyridine, selective bromination at the 2-position yields 2-bromopyridine.Coupling with Aromatic Halides:
A Suzuki-Miyaura coupling between 2-bromopyridine and 4-fluorophenylboronic acid or ester produces the key intermediate with the fluorophenyl and pyridinyl groups attached.Introduction of the Amine Group:
Reductive amination or nucleophilic substitution with appropriate amines introduces the primary amine at the terminal of the propyl chain.Purification and Characterization:
Techniques such as flash chromatography, HPLC, and NMR confirm the purity (>95%) and structure of the final compound.
Data Tables for Synthesis Parameters
| Parameter | Description | Typical Conditions | Notes |
|---|---|---|---|
| Catalyst | Palladium-based | Pd(PPh₃)₂Cl₂, Pd₂(dba)₃ | High efficiency for cross-coupling |
| Solvent | Toluene, DMF, or Et₃N | 70–110°C | Solvent choice affects yield |
| Temperature | Reaction temperature | 70–110°C | Elevated temperatures favor coupling |
| Reaction Time | Duration | 12–24 hours | Longer times improve conversion |
| Yield | Overall yield | 50–75% | Dependent on reaction optimization |
| Purification | Chromatography | Silica gel, HPLC | Ensures >95% purity |
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of organic electronic materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl and pyridinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may influence various signaling pathways, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine with structurally related compounds, focusing on substituents, synthesis routes, and biological relevance:
Key Observations:
Substituent Effects :
- Halogen Influence : Bromine (brompheniramine) and chlorine (chlorpheniramine analogs) enhance lipophilicity and receptor binding compared to fluorine, which may improve metabolic stability .
- Amine Modification : N,N-Dimethylation in brompheniramine increases basicity and bioavailability compared to the primary amine in the target compound .
Biological Activity: Pyridin-2-yl derivatives (e.g., OCM-33) show enzyme inhibition (GSK-3β), while fluorophenyl-propan-1-amine analogs (e.g., compound) target NOS, suggesting the target compound may interact with similar pathways .
Synthesis Strategies :
- Carboxamide coupling () and reductive amination () are common methods for pyridinyl-amine derivatives. The target compound likely employs analogous routes with fluorophenyl precursors.
Physicochemical Properties :
- Molecular weights range from 136.2 (simplest analog) to 435.3 (brompheniramine maleate). The target compound (~236.3) falls within the drug-like "rule of five" range, favoring oral bioavailability.
Research Implications
- Structural Optimization : Introducing N-methyl or N,N-dimethyl groups to the target compound could enhance pharmacokinetic properties, as seen in brompheniramine .
- Target Identification : Fluorophenyl-pyridinyl amines are prevalent in CNS and enzyme-targeting drugs; further screening could reveal specific biological targets .
- Synthetic Feasibility : Leveraging microwave-assisted or flow chemistry () may improve yield and purity in large-scale synthesis .
Biological Activity
3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine, with the CAS number 1225707-19-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various models, and related research findings.
- Molecular Formula : C₁₄H₁₅FN₂
- Molecular Weight : 230.28 g/mol
- Structure : The compound features a fluorinated phenyl group and a pyridine moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly in cancer biology:
- RAS Inhibition : Compounds that interact with RAS proteins have shown promise in inhibiting tumor growth. For instance, studies have demonstrated that related compounds can bind to HRAS, KRAS, and NRAS, leading to reduced viability in RAS-dependent cancer cell lines .
- Caspase Activation : In vitro studies suggest that certain concentrations of similar compounds can induce apoptosis through caspase activation, indicating their potential as therapeutic agents against RAS-dependent tumors .
Anti-Cancer Activity
A study evaluating the anti-tumor effects of compounds structurally related to this compound demonstrated significant anti-cancer properties in xenograft mouse models. These compounds were metabolically stable and showed selective lethality against cancer cells with specific RAS mutations .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were assessed across various cancer cell lines:
- Cell Lines Tested : Multiple cell lines with different RAS mutations.
- Results : Selective lethality was observed in mutant NRAS cells, with viability dropping to 20–40% after treatment with concentrations around 5 μM. In contrast, wild-type NRAS cells showed no significant viability reduction at the same concentration .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 1225707-19-6 | Potential anti-cancer activity through RAS inhibition |
| Compound 3144 | Not provided | Induces apoptosis in RAS-dependent cells |
| 3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine | 1306603-65-5 | Similar structural properties; potential antibacterial activity |
Case Studies
- Xenograft Models : In a study involving xenograft mouse models, compounds similar to this compound demonstrated significant tumor regression when administered at specific dosages, highlighting their therapeutic potential against aggressive cancers .
- Cell Line Sensitivity : A panel of eleven cancer cell lines was tested for sensitivity to these compounds. The results indicated that the potency correlated with the degree of dependency on mutated RAS isoforms, further supporting the targeted approach in treating specific cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
